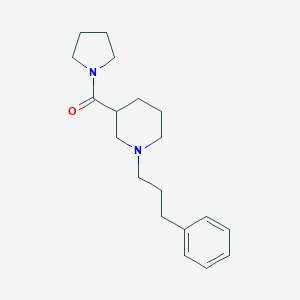![molecular formula C19H30N2OS B247442 2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine](/img/structure/B247442.png)
2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a morpholine derivative that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine is not yet fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target proteins and enzymes, making it an ideal candidate for use in various studies. However, one of the limitations of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of 2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine in scientific research. Some of these include its use as a potential therapeutic agent for the treatment of various diseases, its use as a tool for studying the mechanisms of disease development and progression, and its use as a potential drug target for the development of new drugs. Further studies are needed to fully understand the potential of this compound in various fields of research.
Métodos De Síntesis
The synthesis of 2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine involves the reaction of 4-(methylthio)benzylamine with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction proceeds smoothly to give the desired product in good yields.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, including its use as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine |
|---|---|
Fórmula molecular |
C19H30N2OS |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C19H30N2OS/c1-15-12-21(13-16(2)22-15)18-8-10-20(11-9-18)14-17-4-6-19(23-3)7-5-17/h4-7,15-16,18H,8-14H2,1-3H3 |
Clave InChI |
QYXUAMJTHQYQLW-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=C(C=C3)SC |
SMILES canónico |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=C(C=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)

![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247374.png)
![1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247381.png)
![1'-[(4-Methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247390.png)
![1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247400.png)
![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)